molecular formula C10H20ClNO2 B6224757 methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride CAS No. 2768300-52-1

methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride

Cat. No. B6224757
CAS RN: 2768300-52-1
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride, commonly referred to as Methylcyclohexanecarboxylate, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of cyclohexanecarboxylic acid with a methyl group attached at the 4-position of the cyclohexane ring. It is used as a reagent in organic synthesis and is used in the manufacture of pharmaceuticals, pesticides, and other industrial chemicals. Methylcyclohexanecarboxylate has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Mechanism of Action

Methylcyclohexanecarboxylate acts as a substrate for various enzymes, including cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other xenobiotics. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Methylcyclohexanecarboxylate has been studied for its effects on biochemical and physiological processes. It has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the expression of certain genes. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin receptor, and to affect the release of hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

Methylcyclohexanecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also soluble in many organic solvents, making it easy to work with in a variety of laboratory settings. However, it is also relatively toxic, and it can be difficult to remove from solutions after use.

Future Directions

Methylcyclohexanecarboxylate has potential applications in the development of new drugs, as it can be used to study the interactions between drugs and their targets. It can also be used to study the effects of drugs on biochemical and physiological processes, such as enzyme activity and gene expression. In addition, it can be used to study the delivery of drugs, such as liposomes and nanoparticles, and to study drug metabolism. Finally, it can be used to study the effects of environmental toxins, such as heavy metals, on biochemical and physiological processes.

Synthesis Methods

Methylcyclohexanecarboxylate can be synthesized by reacting cyclohexanecarboxylic acid with methyl amine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces a salt, which is then treated with hydrochloric acid to produce methylcyclohexanecarboxylate hydrochloride.

Scientific Research Applications

Methylcyclohexanecarboxylate is used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, drug metabolism, and drug delivery systems. It has also been used in the study of biomolecular interactions, such as protein-ligand binding and enzyme-substrate interactions. In addition, it has been used in the study of drug delivery systems, such as liposomes and nanoparticles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride involves the reaction of cyclohexanone with methylamine to form methyl (1r,4r)-4-aminocyclohexane-1-carboxylate, which is then methylated using methyl iodide to form the final product.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with excess methylamine in the presence of hydrochloric acid to form methyl (1r,4r)-4-aminocyclohexane-1-carboxylate.", "Step 2: The resulting product from step 1 is then methylated using methyl iodide in the presence of sodium hydroxide to form methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate.", "Step 3: The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water to obtain methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride." ] }

CAS RN

2768300-52-1

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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